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molecular formula C11H22O B3045735 Cyclohexanepentanol CAS No. 1129-66-4

Cyclohexanepentanol

Cat. No. B3045735
M. Wt: 170.29 g/mol
InChI Key: DOUCFSUZXLHVHJ-UHFFFAOYSA-N
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Patent
US05135939

Procedure details

To a portion of 100 mL glacial acetic acid, purged with argon, was added 5.62 g of PtO2 (Aldrich) followed by a solution of 25.00 g (152.2 mmol, Aldrich) of 5-phenyl-1-pentanol in 100 mL glacial acetic acid. The reaction vessel was evacuated and purged with H2 three times, the the reaction mixture was stirred under H2 (1 atm) of 22 hours. The reaction was not complete by thin layer chromatography. A second portion of 3.25 (Aldrich) of PtO2 was added and the reaction was stirred under H2 (1 atm) for an additional 32 hours. The mixture was filtered through a 0.4 μM polycarbonate filter, the filtrate was concentrated in vacuo and then azeotroped four times with toluene to give 28.08 g (164.9 mmol, 100%) of a cloudy liquid. 1H NMR indicated the crude material was about a 2:1 mixture of the alcohol title compound and the corresponding acetate.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C>[CH:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCO
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the the reaction mixture was stirred under H2 (1 atm) of 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a portion of 100 mL glacial acetic acid, purged with argon
ADDITION
Type
ADDITION
Details
was added 5.62 g of PtO2 (Aldrich)
CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
CUSTOM
Type
CUSTOM
Details
purged with H2 three times
ADDITION
Type
ADDITION
Details
A second portion of 3.25 (Aldrich) of PtO2 was added
STIRRING
Type
STIRRING
Details
the reaction was stirred under H2 (1 atm) for an additional 32 hours
Duration
32 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a 0.4 μM polycarbonate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped four times with toluene
CUSTOM
Type
CUSTOM
Details
to give 28.08 g (164.9 mmol, 100%) of a cloudy liquid

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C1(CCCCC1)CCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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